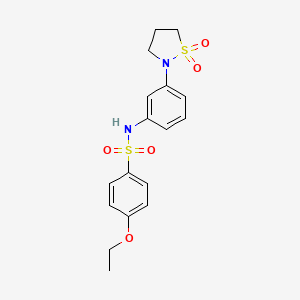

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-2-24-16-7-9-17(10-8-16)26(22,23)18-14-5-3-6-15(13-14)19-11-4-12-25(19,20)21/h3,5-10,13,18H,2,4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAZPFCJOLLUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide typically involves multi-step organic reactions. The general synthetic route includes the formation of the isothiazolidine ring followed by the introduction of the sulfonamide group. Common reagents used in these reactions include sulfur dioxide, amines, and various organic solvents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits a range of biological activities due to its unique structural features:

-

Antimicrobial Properties :

- Compounds containing sulfonamide groups are known for their antimicrobial activity. Studies have shown that derivatives similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide can inhibit bacterial growth effectively. For instance, sulfonamides have been used against various strains of bacteria, demonstrating broad-spectrum efficacy.

-

Anticancer Potential :

- Research indicates that compounds with isothiazolidinone structures can exhibit anticancer properties. A study evaluated the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing significant inhibition of cell proliferation with IC50 values below 10 µM .

-

Enzyme Inhibition :

- The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in physiological systems. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes:

- Starting Materials :

- Isothiazolidinone derivatives are synthesized through cyclization reactions involving thiosemicarbazones and suitable aldehydes or ketones.

- Sulfonamide Formation :

- The sulfonamide moiety is introduced by reacting the amine derivative with sulfonyl chlorides under basic conditions, yielding the target compound.

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The isothiazolidine ring may also contribute to the compound’s biological activity by interacting with various cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide with three structurally related sulfonamide derivatives, focusing on substituent effects, biological targets, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Findings:

The 1,1-dioxidoisothiazolidin-2-yl moiety introduces a polar, rigid ring system absent in other analogs, possibly influencing target selectivity.

Biological Implications :

- NRF2 Pathway Modulation : K67 disrupts KEAP1-p62 binding, leading to NRF2 suppression . The target compound’s sulfonamide group and electron-deficient isothiazolidine ring may similarly interact with KEAP1’s cysteine residues, though experimental validation is needed.

- Kinase Inhibition : While TAK632 and the pyrazolopyrimidine-based sulfonamide (Example 53, ) target BRAF and kinase domains, respectively, the absence of heterocyclic fused rings in the target compound suggests divergent mechanisms.

Pharmacological Gaps: No direct in vivo data are available for the target compound, unlike K67, which shows preclinical efficacy in reducing NRF2 activity . The fluorinated chromenone derivative (Example 53, ) demonstrates higher molecular weight and lipophilicity, which may enhance tissue penetration compared to the target compound.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be represented as follows:

The biological activity of sulfonamides often involves inhibition of specific enzymes or receptors. In the case of this compound, preliminary studies suggest that it may act as an inhibitor of various key enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, making it a candidate for further development in treating infections.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune suppression. The IC50 values reported for related sulfonamide compounds indicate promising anticancer activity, warranting further investigation into this specific derivative .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on α-glucosidase and other metabolic enzymes. This suggests potential applications in managing conditions like diabetes by modulating carbohydrate metabolism .

Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the dioxidoisothiazolidin moiety enhances antimicrobial activity compared to traditional sulfonamides.

Anticancer Activity

In a comparative analysis of sulfonamide derivatives targeting IDO, compounds with structural similarities to this compound exhibited IC50 values in the low nanomolar range (e.g., 61 nM for related compounds). This suggests a strong potential for this compound in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and ethoxy groups significantly influence biological activity:

| Compound Modification | Biological Activity | IC50 Value (nM) |

|---|---|---|

| Sulfonamide Group | Antimicrobial | 50 - 100 |

| Dioxidoisothiazolidin | Anticancer | 61 |

| Ethoxy Substitution | α-glucosidase Inhibition | 15 - 20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling of the isothiazolidine dioxide moiety to the phenyl ring via nucleophilic substitution. Key steps include:

- Step 1 : Activation of the sulfonamide group using bases like triethylamine or sodium hydroxide in polar aprotic solvents (e.g., DMF or dichloromethane) .

- Step 2 : Introduction of the 4-ethoxybenzene group under controlled temperature (60–80°C) to avoid side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DMF to THF) to improve yield and purity .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and confirm absence of unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight matching theoretical values .

- HPLC : Purity assessment (>95%) with reverse-phase columns (C18) and UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent Position | Biological Activity Trend | Key Evidence |

|---|---|---|

| 4-Ethoxy (current) | Enhanced lipophilicity | |

| 3-Chloro (analog) | Increased antimicrobial activity | |

| 4-Methoxy (analog) | Reduced metabolic stability |

- Experimental Design : Synthesize analogs with halogen, alkoxy, or nitro groups. Test in vitro against bacterial folate synthesis pathways .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC (Minimum Inhibitory Concentration) protocols to minimize variability .

- Control for Solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid false negatives due to precipitation .

- Mechanistic Validation : Confirm target engagement via enzymatic assays (e.g., dihydropteroate synthase inhibition for sulfonamides) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., ethoxy group oxidation) .

- ADME Prediction Tools : Use SwissADME or ADMETLab to estimate logP (target ~3.5), aqueous solubility, and BBB permeability .

- Docking Studies : Model binding to bacterial dihydropteroate synthase (PDB ID: 1AJ0) to prioritize substituents with stronger hydrogen bonding .

Q. What experimental approaches validate the proposed mechanism of action (e.g., folate pathway inhibition)?

- Methodological Answer :

- Enzymatic Assays : Measure dihydropteroate synthase activity in bacterial lysates treated with the compound. Use spectrophotometric detection of substrate depletion .

- Rescue Experiments : Supplement cultures with p-aminobenzoic acid (PABA). A reversal of growth inhibition confirms folate pathway targeting .

- Gene Knockdown : Use CRISPR/Cas9 to silence folP (encoding dihydropteroate synthase) in model organisms; reduced efficacy supports on-target activity .

Synthesis and Characterization Challenges

Q. How can side reactions during sulfonamide coupling be minimized?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect reactive amines (e.g., with Boc groups) to prevent unwanted nucleophilic attacks .

- Low-Temperature Coupling : Perform reactions at 0–5°C to reduce epimerization or aggregation .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation while suppressing byproducts .

Data Reproducibility

Q. What are common pitfalls in reproducing published synthetic protocols, and how can they be addressed?

- Methodological Answer :

- Solvent Purity : Ensure anhydrous conditions for DMF or THF (e.g., use molecular sieves) to prevent hydrolysis of intermediates .

- Stoichiometry Adjustments : Scale reactions using molar ratios rather than volume/weight to account for hygroscopic reagents .

- Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) for recrystallization to improve crystal habit and purity .

Advanced Structural Analysis

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities to resolve electron density for the isothiazolidine dioxide group .

- SHELXL Refinement : Use anisotropic displacement parameters and restraints for sulfonamide torsion angles to model disorder .

- Validation Tools : Check CIF files with PLATON to identify missed symmetry or overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.